6-mono-O-carboxymethyl glucose

Beschreibung

Overview of Glucose Derivatives in Chemical Biology and Materials Science

Glucose, a ubiquitous and vital monosaccharide, serves as a versatile scaffold for chemical modification. youtube.comnih.gov Its derivatives are instrumental in diverse fields, from the development of pharmaceuticals to the creation of advanced materials. youtube.comontosight.ai In chemical biology, glucose derivatives are employed to probe and modulate biological pathways, such as glucose transport and metabolism. nih.govplos.org For instance, modified glucose molecules can act as probes for studying enzyme-substrate interactions or as targeted drug delivery vehicles. ontosight.ainih.gov In materials science, the incorporation of glucose derivatives into polymers can impart unique characteristics, leading to the development of novel biomaterials and functional surfaces. acs.org

Significance of Carboxymethylation in Carbohydrate Modification

Carboxymethylation is a widely utilized chemical modification technique that introduces carboxymethyl groups (-CH2-COOH) onto the hydroxyl groups of carbohydrates. mdpi.comresearchgate.net This process, typically carried out via Williamson ether synthesis, enhances the water solubility, viscosity, and biological activity of polysaccharides. mdpi.comscielo.br The introduction of the anionic carboxymethyl group can alter the physicochemical properties of the parent carbohydrate, leading to new functionalities. mdpi.com This modification is valued for its relative simplicity, cost-effectiveness, and the low toxicity of the resulting products. scielo.br

Specific Focus on 6-mono-O-carboxymethyl glucose within Carbohydrate Research

Among the various glucose derivatives, this compound has garnered specific interest. This compound is characterized by the selective attachment of a carboxymethyl group at the C-6 position of the glucose molecule. biosynth.com It serves as a crucial building block in the synthesis of more complex carboxymethylated polysaccharides and as a subject of study in its own right for understanding the impact of site-specific modifications. biosynth.com

Rationale for Site-Specific Substitution at the C-6 Position

The selective modification of glucose at the C-6 position is strategically significant for several reasons. The primary hydroxyl group at the C-6 position exhibits distinct reactivity compared to the secondary hydroxyl groups at the C-2, C-3, and C-4 positions, allowing for more controlled chemical synthesis. nih.gov Furthermore, research on glucose transporters (GLUTs) has revealed that the hydroxyl groups at positions other than C-6 are often involved in hydrogen bonding with the transporter proteins. nih.gov Consequently, modifying the C-6 position is less likely to interfere with the binding and transport of the glucose conjugate into cells, making it an ideal site for attaching other molecules for targeted delivery. nih.gov

Research Findings on this compound

Detailed studies have been conducted to synthesize and characterize this compound, often as part of a broader investigation into the distribution of substituents in carboxymethyl cellulose (B213188).

| Property | Finding |

| Synthesis | The synthesis of 2-, 3-, and 6-O-carboxymethyl-D-glucoses has been successfully achieved. cdnsciencepub.com |

| Chromatographic Separation | A solvent system has been developed that allows for the complete paper chromatographic separation of 2-, 3-, and 6-O-carboxymethyl-D-glucoses. cdnsciencepub.com |

| Hydrolysis Product | Hydrolysis of 6-O-carboxymethyl-D-glucose yields a chromatographically pure compound. cdnsciencepub.com |

| Crystallization | The 6-O-carboxymethyl-D-glucose derivative has proven difficult to crystallize. cdnsciencepub.com |

Analysis of hydrolyzed carboxymethylcellulose (CMC) samples has provided insights into the relative abundance of different carboxymethylated glucose isomers.

| Compound | Relative Molar Fraction |

| Glucose (unsubstituted) | Varies depending on the degree of substitution (DS) |

| mono-O-carboxymethyl glucose (2-, 3-, and 6-isomers) | The combined fraction of mono-substituted isomers is a key parameter in characterizing CMC. researchgate.netcellulosechemtechnol.ro |

| di-O-carboxymethyl glucose (2,3-, 2,6-, and 3,6-isomers) | Present in CMC with higher degrees of substitution. researchgate.netcellulosechemtechnol.ro |

| tri-O-carboxymethyl glucose (2,3,6-isomer) | The fully substituted glucose unit found in highly modified CMC. researchgate.netcellulosechemtechnol.ro |

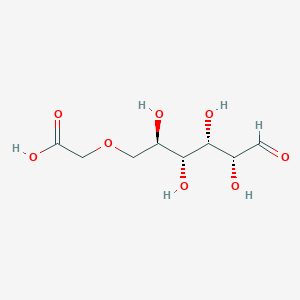

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8/c9-1-4(10)7(14)8(15)5(11)2-16-3-6(12)13/h1,4-5,7-8,10-11,14-15H,2-3H2,(H,12,13)/t4-,5+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWYFDIGHVYICN-LRSZDJBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Mono O Carboxymethyl Glucose and Its Analogs

Regioselective Synthesis Strategies for Mono-O-carboxymethylated Glucose

Chemical synthesis routes to 6-mono-O-carboxymethyl glucose primarily rely on exploiting the inherent reactivity differences of the hydroxyl groups and the strategic use of protecting groups. The choice of reaction system, whether homogeneous or heterogeneous, also plays a crucial role in the efficiency and selectivity of the carboxymethylation process.

Exploiting Differential Reactivity of Hydroxyl Groups

The hydroxyl groups of glucose exhibit varying degrees of reactivity, which can be leveraged for regioselective synthesis. The primary hydroxyl group at the C-6 position is generally more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4. ntnu.no This enhanced reactivity is attributed to reduced steric hindrance, making it more accessible to reagents. ntnu.no

In alkaline conditions, the order of reactivity of the hydroxyl groups in glucose for etherification reactions is typically C-6 > C-2 > C-3 > C-4. This differential reactivity allows for the preferential carboxymethylation of the C-6 position by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents. For instance, by using a limited amount of the carboxymethylating agent, it is possible to achieve a higher degree of substitution at the more reactive C-6 position before significant reaction occurs at the other hydroxyl groups.

Role of Protecting Group Chemistry in C-6 Selectivity

To achieve high regioselectivity for the C-6 position, the use of protecting groups is a widely employed and effective strategy. ntnu.no This approach involves the selective blocking of the more reactive hydroxyl groups, leaving the desired C-6 hydroxyl group available for carboxymethylation.

Bulky protecting groups are particularly useful for selectively shielding the primary C-6 hydroxyl group. acs.org Due to steric hindrance, these groups react preferentially with the less sterically hindered primary hydroxyl group. Common bulky protecting groups for this purpose include:

Triphenylmethyl (Trityl) group: This very bulky group is highly selective for primary alcohols.

tert-Butyldiphenylsilyl (TBDPS) group: Another bulky silyl (B83357) ether that shows high selectivity for the C-6 hydroxyl group.

Pivaloyl (Piv) group: An ester-based protecting group that can be selectively introduced at the C-6 position.

An alternative strategy involves the formation of a cyclic acetal (B89532), such as a 4,6-O-benzylidene acetal, which protects the C-4 and C-6 hydroxyl groups simultaneously. Subsequent reductive ring-opening of this acetal can then be controlled to selectively expose the C-6 hydroxyl group for carboxymethylation. The general scheme for protecting group-assisted synthesis is outlined below:

| Step | Description | Reagents |

| 1 | Protection of the anomeric center | e.g., Methanol, Acid catalyst |

| 2 | Selective protection of the C-6 hydroxyl group | e.g., Trityl chloride, Pyridine |

| 3 | Protection of the remaining hydroxyl groups (C-2, C-3, C-4) | e.g., Acetic anhydride, Pyridine |

| 4 | Deprotection of the C-6 hydroxyl group | e.g., Mild acid |

| 5 | Carboxymethylation of the C-6 hydroxyl group | e.g., Sodium monochloroacetate, Base |

| 6 | Deprotection of the remaining hydroxyl groups | e.g., Sodium methoxide |

Homogeneous and Heterogeneous Reaction Systems for Carboxymethylation of Glucose

The carboxymethylation of glucose can be carried out in either homogeneous or heterogeneous reaction systems, each with its own set of advantages and challenges.

Homogeneous Systems: In a homogeneous system, both glucose and the carboxymethylating agent are dissolved in a suitable solvent. This allows for better contact between reactants, potentially leading to higher reaction rates and more uniform substitution patterns. Common solvents for the homogeneous carboxymethylation of carbohydrates include aqueous sodium hydroxide (B78521), which also acts as the activating agent for the hydroxyl groups. The reaction typically involves the use of sodium monochloroacetate as the etherifying agent. nih.gov

Heterogeneous Systems: In a heterogeneous system, glucose is suspended as a solid in a liquid medium. illinois.edu This approach is often preferred for the modification of polysaccharides like cellulose (B213188) and starch, and the principles can be extended to glucose. nih.gov The reaction is typically carried out in a slurry medium, such as isopropanol, with the presence of a base like sodium hydroxide to activate the hydroxyl groups. nih.gov While this method can simplify product isolation, it may suffer from mass transfer limitations, leading to lower reaction efficiencies and less uniform substitution.

The choice between a homogeneous and heterogeneous system depends on factors such as the desired degree of substitution, the required purity of the final product, and the scalability of the process.

| System | Description | Advantages | Disadvantages |

| Homogeneous | Reactants are in the same phase (dissolved). | Higher reaction rates, more uniform substitution. | Product isolation can be more complex. |

| Heterogeneous | Reactants are in different phases (e.g., solid suspended in a liquid). | Simpler product isolation, easier to handle on a large scale. | Potential for mass transfer limitations, lower reaction efficiency, non-uniform substitution. |

Enzymatic Synthesis Approaches for Glucose Carboxymethylation

Enzymatic methods offer a promising alternative to chemical synthesis for the regioselective functionalization of carbohydrates. Enzymes are highly specific catalysts that can operate under mild reaction conditions, often with exquisite control over regioselectivity and stereoselectivity.

Biocatalytic Pathways for Selective Functionalization

The enzymatic synthesis of this compound can be achieved through the use of specific enzymes that can catalyze the transfer of a carboxymethyl group or a precursor to the C-6 position of glucose. One such class of enzymes is the glucanotransferases. nih.gov These enzymes can catalyze the transfer of a glycosyl group from a donor to an acceptor molecule. In the context of this compound synthesis, a glucanotransferase can be used to transfer a glucose molecule to a carboxymethyl-containing acceptor, or potentially to catalyze the direct carboxymethylation of glucose using a suitable donor molecule.

The use of biocatalysts can circumvent the need for complex protection and deprotection steps often required in chemical synthesis, leading to more environmentally friendly and efficient processes.

Enzyme Engineering for Enhanced Regioselectivity

While some wild-type enzymes may exhibit a degree of regioselectivity, their natural specificity may not be optimal for the synthesis of a particular carbohydrate derivative. In such cases, enzyme engineering techniques can be employed to enhance their regioselectivity. nih.gov

Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved activity or selectivity towards the desired reaction. caltech.edu This iterative process of mutation and selection can lead to the development of enzymes with significantly enhanced C-6 regioselectivity for glucose carboxymethylation.

Structure-Guided Mutagenesis: With the availability of protein crystal structures, a more rational approach to enzyme engineering can be taken. By identifying key amino acid residues in the active site that influence substrate binding and catalysis, specific mutations can be introduced to alter the enzyme's regioselectivity. For example, modifying the residues that interact with the different hydroxyl groups of glucose can steer the carboxymethylation reaction towards the C-6 position.

The table below summarizes the key aspects of enzymatic synthesis approaches:

| Approach | Description | Key Advantages |

| Biocatalytic Pathways | Utilization of wild-type enzymes (e.g., glucanotransferases) to catalyze the regioselective carboxymethylation of glucose. | High specificity, mild reaction conditions, environmentally friendly. |

| Enzyme Engineering | Modification of enzyme structure through techniques like directed evolution and structure-guided mutagenesis to improve C-6 regioselectivity. | Tailored enzyme properties for specific synthetic targets, potential for significantly enhanced efficiency and selectivity. |

Sophisticated Analytical Characterization Techniques for 6 Mono O Carboxymethyl Glucose

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed analysis of 6-mono-O-carboxymethyl glucose, offering non-destructive and highly informative data on its chemical structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of carbohydrates and their derivatives. wikipedia.orgsemanticscholar.orgslu.se It provides unparalleled detail regarding the molecular framework, stereochemistry, and the specific location of substituents on the glucose ring. wikipedia.orgbohrium.com For complex carbohydrates, where signals often overlap, two-dimensional (2D) NMR experiments are particularly advantageous for unambiguous signal assignment. bohrium.comunimo.it

One-dimensional (1D) ¹H-NMR and ¹³C-NMR spectroscopy are fundamental tools for determining the degree of substitution (DS) and the precise position of the carboxymethyl group on the glucose molecule. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the identification of the substituted position. iosrjournals.org

In a study focused on the chemical shift assignment of monomers in carboxymethyl cellulose (B213188), which contains 6-mono-O-carboxymethylated anhydroglucose (B10753087) units, specific ¹H and ¹³C resonances were identified using a combination of 2D NMR experiments, including COSY, TOCSY, HSQC, and HSQC-TOCSY. nih.gov While the full dataset in that study pertained to the polymer, the principles of chemical shift changes upon substitution are directly applicable to the monomer. The carboxymethyl substitution at the O-6 position leads to characteristic downfield shifts of the H-6 protons and the C-6 carbon compared to unsubstituted glucose.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a 6-mono-O-carboxymethylated anhydroglucose unit within a larger polymer. nih.gov

| Nucleus | Chemical Shift (ppm) |

| H1 | 4.63 |

| H2 | 3.32 |

| H3 | 3.61 |

| H4 | 3.47 |

| H5 | 3.73 |

| H6a | 4.28 |

| H6b | 4.09 |

| C1 | 103.3 |

| C2 | 74.0 |

| C3 | 76.4 |

| C4 | 80.7 |

| C5 | 75.6 |

| C6 | 70.8 |

Note: These values are for a substituted anhydroglucose unit within a polymer and may vary slightly for the free monosaccharide in solution due to different neighboring environments.

The integration of proton signals in the ¹H-NMR spectrum can be used to quantify the degree of substitution, while the distinct chemical shifts in the ¹³C-NMR spectrum confirm that the substitution has occurred specifically at the C-6 position. iosrjournals.orgnih.gov Glycosylation or substitution typically causes a downfield shift of 4–10 ppm for the carbon atom at the linkage position. unimo.it

Beyond primary structure, advanced NMR techniques provide critical insights into the three-dimensional conformation of this compound in solution. The conformation of carbohydrates is crucial as it dictates their biological activity and physical properties. nih.gov

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to measure through-space interactions between protons, providing distance constraints that help define the molecule's spatial arrangement. acs.org Paramagnetic NMR approaches, like the use of lanthanide ions to induce pseudo-contact shifts (PCS), can also be employed to gain long-range structural information. acs.orgmdpi.com

For linkages involving the C-6 position, such as the (1→6) linkage in oligosaccharides, there is significant conformational flexibility around the ω torsion angle (O6–C6–C5–O5). nih.gov While this compound is a monomer, the principles of analyzing the conformation around the C5-C6 bond are similar. The population distribution of different rotamers (gg, gt, tg) can be investigated by measuring three-bond J-coupling constants (³J(H5,H6)) and comparing them with values predicted for different conformations. nih.gov Computational modeling, often used in conjunction with NMR data, helps to refine the conformational landscape of the molecule. frontiersin.org

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups and provide a "fingerprint" of the molecular structure. diva-portal.orgnih.gov When applied to this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The introduction of the carboxymethyl group introduces new vibrational modes not present in native glucose. Key characteristic peaks would include:

O-H Stretching: A broad band typically in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl groups of the glucose moiety.

C-H Stretching: Bands around 2900 cm⁻¹, corresponding to the C-H bonds in the glucose ring and the carboxymethyl group. diva-portal.org

C=O Stretching: A strong absorption band around 1730-1700 cm⁻¹ for the carboxylic acid C=O bond and a prominent band around 1600 cm⁻¹ for the carboxylate anion (COO⁻) asymmetric stretching, which is a key indicator of successful carboxymethylation.

C-O Stretching: A complex region between 1200 and 900 cm⁻¹ containing contributions from C-O and C-C stretching vibrations of the glucose ring and the ether linkage. diva-portal.org The region between 1180 and 980 cm⁻¹ is particularly sensitive to glucose concentrations. diva-portal.org

FTIR can also be used to study conformational changes. For instance, shifts in the bands assigned to α-helical and β-strand structures in the glucose transporter protein were observed upon binding with a glucose analogue, indicating a conformational change. nih.gov This principle of detecting subtle structural shifts can be applied to study interactions involving this compound.

Interactive Data Table: Expected Key FTIR Absorption Bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 | O-H Stretch | Hydroxyl (glucose) |

| ~2900 | C-H Stretch | Aliphatic CH, CH₂ |

| ~1730 | C=O Stretch | Carboxylic Acid (COOH) |

| ~1600 | C=O Asymmetric Stretch | Carboxylate (COO⁻) |

| 1200-900 | C-O, C-C Stretch | Ether, Alcohol, Ring |

Terahertz (THz) Spectroscopy for Molecular Interaction Studies

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), is an emerging technique for probing low-frequency vibrational modes. nih.govmdpi.com These modes correspond to collective motions of the entire molecule, such as torsional and skeletal vibrations, as well as intermolecular interactions like hydrogen bonding and van der Waals forces. nih.govnih.gov

For this compound, THz spectroscopy can provide unique insights into its conformational dynamics and hydration state. The THz absorption spectrum is highly sensitive to the molecule's three-dimensional structure and its interactions with surrounding molecules, particularly water. In a study on D-glucose, distinct absorption features were observed at 1.89, 2.11, and 2.57 THz, which were attributed to the monohydrate form, highlighting the technique's sensitivity to hydration. nih.gov

The combination of THz spectroscopy with computational methods like Density Functional Theory (DFT) can be a powerful approach to assign the observed absorption peaks to specific molecular motions and intermolecular interactions. nih.gov This allows for a detailed understanding of the weak forces that govern the molecule's structure and its interactions in a biological context.

Mass Spectrometry (MS) Approaches for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information and structural details through fragmentation analysis. nih.govacs.org Due to the low ionization efficiency of underivatized carbohydrates, derivatization methods such as permethylation are often employed to enhance signal intensity and stabilize the molecule. nih.govacs.org

For this compound, MS can unequivocally confirm its molecular weight, thus verifying the addition of a single carboxymethyl group to the glucose molecule. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, further confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. researchgate.net In this technique, the parent ion of this compound is isolated and fragmented by collision-induced dissociation (CID) or other activation methods. The resulting fragment ions provide information about the molecule's connectivity. The fragmentation pattern of a 6-substituted glucose derivative will be distinct from that of isomers substituted at other positions (e.g., O-2 or O-3). For example, the loss of the carboxymethylated hydroxymethyl group (CH₂OCH₂COOH) would be a characteristic fragmentation pathway. Coupling MS with a separation technique like liquid chromatography (LC) allows for the analysis of complex mixtures and the separation of isomers prior to mass analysis. researchgate.netnih.gov

Chromatographic Separation and Analysis Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures, such as the hydrolysates of carboxymethyl cellulose.

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. lcms.czlaboratuvar.com For the analysis of carbohydrates like this compound, which lack a strong chromophore, derivatization is often employed to facilitate detection by UV-Vis or fluorescence detectors. nih.govnih.gov Alternatively, detectors such as refractive index (RI) or evaporative light scattering (ELS) detectors can be used for the analysis of underivatized carbohydrates. Gel-filtration chromatography (GFC), a type of HPLC, is also utilized to measure the molecular weight distribution of carboxymethyl cellulose, the parent polymer of this compound. lcms.cz

High-pH Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Molar Fraction Quantification

High-pH Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the direct analysis of underivatized carbohydrates. researchgate.netcellulosechemtechnol.rousda.govthermofisher.comnih.gov At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.com The separated analytes are then detected by a pulsed amperometric detector, which provides sensitive and specific detection of carbohydrates.

HPAEC-PAD has been successfully applied to the quantitative analysis of the monomer composition of carboxymethyl cellulose after acid hydrolysis. researchgate.netcellulosechemtechnol.rocapes.gov.br This method allows for the separation and quantification of unsubstituted glucose and its seven possible carboxymethylated derivatives, including this compound. researchgate.netcellulosechemtechnol.rouu.nl The molar fraction of each component can be determined, providing detailed information about the degree of substitution and the distribution of substituents in the original polymer. researchgate.netcellulosechemtechnol.ro The response factors for the different carboxymethylated glucose residues have been established, enabling accurate quantification. uu.nl

Table 2: Molar Response Factors of Carboxymethylated Glucose Residues in HPAEC-PAD

| Compound | Substitution Position | Molar Response Factor (relative to Glucose) |

| D-Glucose | Unsubstituted | 1.00 |

| 6-O-CM-D-glucose | C6 | Similar to glucose |

| 2-O-CM-D-glucose | C2 | Similar to glucose |

| 3-O-CM-D-glucose | C3 | Lower than glucose |

| Data derived from qualitative descriptions in the literature. uu.nl |

Reversed-Phase Liquid Chromatography–Mass Spectrometry (RPLC-MS) for Compositional Distribution Mapping

Reversed-Phase Liquid Chromatography–Mass Spectrometry (RPLC-MS) is another valuable technique for the analysis of carboxymethyl cellulose hydrolysates. nih.govresearchgate.netnih.govresearchgate.net In RPLC, separation is based on the hydrophobicity of the analytes. While carbohydrates are generally polar, derivatization techniques such as per-O-methylation can increase their hydrophobicity, allowing for their separation on a reversed-phase column. nih.govresearchgate.net

The coupling of RPLC with mass spectrometry provides a powerful tool for mapping the compositional distribution of carboxymethylated oligosaccharides. nih.govresearchgate.netnih.govresearchgate.net This approach allows for the separation and identification of various carboxymethylated glucose oligomers, providing insights into the selectivity of enzymes used for CMC hydrolysis and the substitution pattern along the polymer chain. nih.govresearchgate.netnih.govresearchgate.net The use of MS detection enables the identification of regioisomers within the complex mixtures obtained after enzymatic hydrolysis. nih.govresearchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography (GC) is a high-resolution separation technique, but its application to carbohydrates like this compound is limited by their low volatility and high polarity. restek.comajrsp.com Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the polar hydroxyl and carboxyl groups into more volatile and thermally stable analogues. restek.comnih.gov When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for the structural elucidation and quantification of these derivatives. nih.govnih.gov

The derivatization process is a critical step, as it can be complex and may yield multiple products from a single sugar, complicating the resulting chromatogram. restek.comajrsp.com Common strategies involve silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, or acetylation, often following a reduction step to form alditol acetates. restek.comresearchgate.net For carboxymethylated glucose, analysis typically follows complete acid hydrolysis of the parent polymer (carboxymethyl cellulose), after which the resulting mixture of glucose and carboxymethyl glucose monomers is derivatized. mdpi.com

GLC–MS studies of hydrolyzed carboxymethyl cellulose after trimethylsilylation have been reported, but they often produce highly complex chromatograms with numerous products due to mutarotation and lactonization. mdpi.com A more streamlined approach involves converting the sugars to their respective O-methyloxime acetates, which is a facile method for determining both aldose and ketose monosaccharides. ajrsp.comnih.gov

| Derivatization Method | Target Functional Groups | Outcome for GC-MS Analysis |

| Silylation (e.g., TMS) | Hydroxyl (-OH) groups | Forms volatile trimethylsilyl ethers; can produce multiple peaks from anomers. researchgate.net |

| Oximation followed by Silylation | Carbonyl and Hydroxyl groups | Reduces the number of anomeric peaks, simplifying the chromatogram. restek.com |

| Reduction and Acetylation | Carbonyl and Hydroxyl groups | Forms single alditol acetate (B1210297) derivatives, avoiding anomeric complexity. restek.com |

| Methoximation and Acetylation | Carbonyl and Hydroxyl groups | Forms stable methyloxime peracetate derivatives suitable for quantifying unique fragments. nih.gov |

This table summarizes common derivatization strategies for the GC-MS analysis of sugars.

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary Electrophoresis (CE) is an exceptionally efficient technique for separating charged molecules based on their electrophoretic mobility, which is a function of their charge-to-size ratio. mdpi.comnih.gov While native glucose is uncharged, the introduction of the carboxymethyl group provides a negative charge, making this compound and other carboxymethylated isomers ideal candidates for CE analysis. mdpi.comnih.gov

CE is frequently cited as the method of choice for quantifying the molar fractions of glucose and its various charged O-carboxymethyl ethers following the complete hydrolysis of carboxymethyl cellulose. mdpi.comscilit.com The separation is typically performed in an alkaline borate (B1201080) buffer system. mdpi.comresearchgate.net Borate forms complexes with the diol groups on the glucose ring, introducing a temporary charge that enhances separation efficiency, particularly between isomers where the substitution pattern affects the availability of 1,2-diol groups for complexation. mdpi.com

Due to the lack of a strong chromophore in carbohydrates, direct UV detection can be challenging. nih.gov To overcome this, detection is often performed at low UV wavelengths (e.g., 196 nm) or, more commonly, a chromophore is introduced through derivatization, such as reductive amination with a UV-active or fluorescent tag. mdpi.comresearchgate.netnih.gov

| Parameter | Typical Condition | Purpose |

| Background Electrolyte | Alkaline Borate Buffer (e.g., pH 9) | Imparts charge to underivatized sugars via complexation; maintains pH for analyte charge. mdpi.comresearchgate.net |

| Applied Voltage | 10-25 kV | Drives the electrophoretic separation. researchgate.net |

| Capillary Type | Fused Silica | Standard capillary material for CE. researchgate.net |

| Detection | UV Absorbance (196 nm) or Fluorescence (after derivatization) | Quantifies the separated analytes. mdpi.comresearchgate.netnih.gov |

| Internal Standard | Phthalic acid | Corrects for variations in migration time, improving precision. researchgate.net |

This table outlines typical experimental conditions for the CE analysis of carboxymethylated glucose.

Multi-attribute Methods and Data Deconvolution for Complex Samples

The analysis of carboxymethylated glucose often involves examining complex mixtures where not only this compound is present, but also other positional isomers and species with varying degrees of substitution (DS). mdpi.comresearchgate.net Multi-attribute methods (MAM) provide a powerful framework for characterizing such complexity. chromatographyonline.com MAM is an LC-MS-based approach that uses high-resolution mass spectrometry to simultaneously monitor multiple critical quality attributes (CQAs) in a single analysis. chromatographyonline.comnih.govlcms.cz While originally developed for large biotherapeutics like monoclonal antibodies, its principles are directly applicable to the detailed characterization of complex carbohydrate derivatives. nih.govlcms.cz

In this context, a MAM workflow would involve separating the mixture of carboxymethyl glucose species using a high-resolution technique like HILIC, followed by detection with high-accuracy MS. lcms.cz This single run can provide data on the identity, purity, and relative abundance of this compound, its isomers, and other related substances. chromatographyonline.com The method can quantify targeted attributes (e.g., the ratio of 6-substituted to 2-substituted isomers) and also perform "new peak detection" to identify unexpected impurities or degradation products. chromatographyonline.comnih.gov

The data generated from such analyses of complex mixtures can be dense and convoluted. Data deconvolution refers to the computational process of resolving these complex signals into their constituent components. researchgate.netresearchgate.net For example, overlapping chromatographic peaks or complex mass spectra containing signals from multiple species can be computationally separated to provide quantitative information on each individual component. nih.govmdpi.com This is essential for accurately determining the distribution of different carboxymethyl glucose species in a sample.

Methodologies for Assessing Substituent Distribution Heterogeneities

Understanding the distribution of carboxymethyl substituents is critical, as it dictates the physicochemical properties of the bulk material (e.g., carboxymethyl cellulose). scilit.comncsu.edu The distribution can be assessed at two levels: the regioselectivity within the anhydroglucose unit (AGU) and the pattern of substitution along the polymer chain. mdpi.comresearchgate.net A heterogeneous distribution, where some regions of a polymer are heavily substituted while others are not, arises from local differences in reaction conditions. researchgate.net

Several methodologies are employed to probe these heterogeneities:

Hydrolysis and Monomer Analysis: The most direct way to determine regioselectivity is through complete acid hydrolysis of the parent polymer, followed by quantitative analysis of the resulting monomers (unsubstituted glucose, 2-O-, 3-O-, 6-O-mono-, di-, and tri-substituted glucoses). mdpi.com As previously discussed, Capillary Electrophoresis (CE) is the preferred method for this analysis, as it can separate and quantify these charged isomers with high resolution. mdpi.comscilit.com

Partial Depolymerization and MS Analysis: To study the distribution of substituents at the polymer or oligomer level, partial random depolymerization is required. mdpi.comresearchgate.net The resulting mixture of oligosaccharides can then be analyzed by mass spectrometry. However, the ionic character of carboxymethylated oligomers can lead to bias and side reactions during sample preparation and analysis. mdpi.comscilit.com A successful strategy to circumvent this involves the chemical transformation of the carboxymethyl groups into neutral hydroxyethyl (B10761427) groups via reduction, which allows for more reliable quantitative MS analysis of the resulting hydroxyethylglucan oligomers. mdpi.comscilit.comresearchgate.net

Modeling of Substituent Distribution: The experimental data obtained from these methods can be compared against theoretical models to evaluate the degree of heterogeneity. The Spurlin model assumes equal reactivity of all hydroxyl groups after the initial substitution, representing a random or statistical distribution. mdpi.comresearchgate.net The Reuben model introduces a factor that accounts for the reduced reactivity of a neighboring hydroxyl group after one has been substituted, which can better represent some heterogeneous substitution patterns. mdpi.comresearchgate.net Comparing experimental molar fractions of differently substituted units to the predictions of these models provides a quantitative measure of the deviation from a random distribution. researchgate.net

| Analytical Approach | Information Obtained | Key Advantages | Key Challenges |

| CE of Hydrolyzed Monomers | Regioselectivity (substitution at C-2, C-3, C-6) | High resolution for isomers; quantitative. mdpi.com | Destructive; provides no information on polymer-level distribution. |

| MS of Partially Hydrolyzed Oligomers | Distribution pattern along the polymer chain | Provides insight into blockiness vs. random substitution. | Direct analysis is biased by analyte charge; requires chemical transformation. mdpi.comresearchgate.net |

| Comparison to Theoretical Models | Degree of heterogeneity (random vs. non-random) | Provides a quantitative measure of deviation from an ideal state. researchgate.net | Relies on the accuracy of the underlying experimental data. |

This table compares methodologies for assessing substituent distribution in carboxymethylated glucose polymers.

Investigating the Role and Interactions of 6 Mono O Carboxymethyl Glucose in Advanced Material Science and Biological Systems

Integration in Functional Biomaterials and Hydrogels

The incorporation of 6-mono-O-carboxymethyl glucose functionalities into polymer networks, particularly hydrogels, allows for precise control over their physical and chemical properties. This is often achieved through the use of carboxymethylated polysaccharides, such as carboxymethyl cellulose (B213188) (CMC), where the carboxymethyl groups on the glucose residues play a pivotal role.

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The formation of a stable hydrogel from polymers functionalized with this compound moieties relies on the implementation of effective cross-linking strategies. These strategies can be broadly categorized as chemical and physical cross-linking.

Chemical cross-linking involves the formation of covalent bonds between polymer chains. For polymers containing carboxymethyl glucose units, this can be achieved using various agents:

Divalent or Trivalent Metal Ions: Multivalent cations such as aluminum (Al³⁺) and iron (Fe³⁺) can form ionic cross-links between the negatively charged carboxyl groups of the carboxymethylated glucose units. ahajournals.org This interaction creates a durable and stable hydrogel network. nih.govnih.gov The reaction with Al³⁺, for instance, involves the ionization of the carboxymethyl groups to form carboxylate ions, which then coordinate with the aluminum ions, forming a reticular film structure that entraps water molecules. ahajournals.org

Covalent Cross-linkers: Reagents like polyethylene glycol diglycidyl ether (PEGDE) can form ether linkages with the hydroxyl groups on the glucose backbone, creating a covalently cross-linked network. mdpi.com Similarly, polycarboxylic acids and epichlorohydrin are also utilized for this purpose. chemicalbook.com

Physical cross-linking relies on non-covalent interactions, such as hydrogen bonding and chain entanglements. While these interactions are present, chemical cross-linking is generally required to form robust hydrogels from carboxymethylated polysaccharides.

| Cross-linking Strategy | Cross-linking Agent | Type of Bond | Reference |

| Ionic Cross-linking | Aluminum Ions (Al³⁺) | Ionic | ahajournals.orgnih.govnih.gov |

| Ionic Cross-linking | Iron Ions (Fe³⁺) | Ionic | ahajournals.org |

| Covalent Cross-linking | Polyethylene glycol diglycidyl ether (PEGDE) | Covalent | mdpi.com |

| Covalent Cross-linking | Citric Acid | Covalent (Esterification) | mdpi.com |

| Covalent Cross-linking | Epichlorohydrin | Covalent | chemicalbook.com |

| Covalent Cross-linking | N,N'-methylene-bisacrylamide (MBA) | Covalent | chemicalbook.com |

The degree of carboxymethylation, which refers to the average number of carboxymethyl groups substituted onto each glucose unit, is a critical parameter that dictates the final properties of the resulting biomaterial.

Swelling Capacity: An increase in the degree of carboxymethyl substitution generally leads to a higher swelling ratio of the hydrogel. nih.govnih.gov This is attributed to the increased hydrophilicity and electrostatic repulsion between the negatively charged carboxylate groups, which allows the polymer network to expand and absorb more water. The swelling is also influenced by temperature, with higher temperatures typically resulting in increased swelling. nih.govnih.gov

Mechanical Properties: The cross-linking density, which is directly related to the number of available carboxymethyl groups and the concentration of the cross-linking agent, significantly affects the mechanical strength of the hydrogel. mdpi.com A higher degree of cross-linking generally results in a more rigid and physically stronger hydrogel. mdpi.com

Optical Properties: The degree of carboxymethyl substitution can also impact the optical properties of the hydrogel. For instance, an increase in substitution can lead to improved light transmission, resulting in a more transparent hydrogel. ahajournals.orgnih.govnih.gov

Biodegradability: Hydrogels derived from carboxymethylated polysaccharides can exhibit enzymatic degradability. For example, hydrogels made from carboxymethyl cellulose can be degraded by cellulase. mdpi.com The rate of degradation can be controlled by the cross-linking degree. mdpi.com

| Property | Effect of Increased Carboxymethylation | Reference |

| Swelling Ratio | Increases | nih.govnih.gov |

| Mechanical Strength | Can be increased with higher cross-linking density | mdpi.com |

| Light Transmission | Improves | ahajournals.orgnih.govnih.gov |

| Enzyme Degradability | Can be tailored by cross-linking degree | mdpi.com |

The unique properties of materials functionalized with this compound make them suitable for use as components in biosensors, particularly those for detecting glucose. These materials can serve as an effective matrix for the immobilization of enzymes, such as glucose oxidase (GOx), which is a key component in many glucose biosensors. toukastress.jpjackwestin.com

The basic principle of these biosensors involves the enzymatic reaction of glucose with GOx, which produces a detectable signal. The carboxymethylated matrix can provide a stable and biocompatible environment for the enzyme, helping to retain its activity. The hydrophilic nature of the hydrogel allows for the diffusion of the analyte (glucose) to the enzyme's active site.

Furthermore, the carboxyl groups can be used for covalent attachment of the enzyme to the polymer matrix, preventing leaching and enhancing the long-term stability of the biosensor. The ability to tune the properties of the hydrogel, such as porosity and swelling, allows for the optimization of the biosensor's performance in terms of response time and sensitivity.

Mechanisms of Interaction with Biomacromolecules (excluding clinical outcomes)

The presence of a carboxymethyl group on a glucose molecule can significantly alter its interaction with biomacromolecules, such as enzymes and proteins.

The carboxymethylation of glucose can influence how it is recognized and processed by enzymes. Enzymes are highly specific to their substrates, and any modification to the substrate's structure can affect this interaction. biosynth.com

6-O-Carboxymethyl-D-glucose has been identified as a substrate for the enzyme trityl glucanotransferase. hippocampus.org This indicates that the carboxymethyl group at the 6-position does not prevent the enzyme from recognizing and acting upon the glucose molecule.

Furthermore, studies have shown that 6-O-Carboxymethyl-D-glucose can exhibit an inhibitory effect on certain enzymes, such as pancreatic acinar cells and acidic proteases in saliva. hippocampus.org This inhibitory action likely stems from the altered chemical structure of the glucose molecule, which may allow it to bind to the enzyme's active site but prevent the catalytic reaction from proceeding, or it may bind to an allosteric site and alter the enzyme's conformation.

The specificity of enzymes is determined by the precise fit between the substrate and the active site. mdpi.com The introduction of a bulky and negatively charged carboxymethyl group can alter this fit, potentially leading to a decrease in the rate of the enzymatic reaction or a complete loss of activity, depending on the enzyme. Conversely, for some enzymes, this modification might enhance binding or create a new substrate. For example, carboxymethyl cellulase (CMCase) is an enzyme that specifically breaks down carboxymethyl cellulose into smaller units, demonstrating that enzymes can evolve to recognize and act on modified substrates. nih.gov

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars, such as glucose, with proteins, lipids, and nucleic acids. nih.govscirp.org This process, known as the Maillard reaction, is a complex series of reactions that begins with the formation of a Schiff base, followed by rearrangements to form more stable Amadori products. jackwestin.com Over time, these early glycation products undergo further reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs. jackwestin.com

The direct role of pre-formed this compound in the formation of AGEs is not well-documented in the reviewed literature. The primary pathway for AGE formation involves the reaction of a reducing sugar with a free amino group. While this compound still possesses a reducing end, the influence of the carboxymethyl group on its reactivity in the Maillard reaction is not fully elucidated. It is plausible that the negatively charged carboxymethyl group could alter the molecule's reactivity and the types of AGEs formed.

Once formed, AGEs can interact with specific receptors on cell surfaces, such as the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of intracellular signaling pathways that can lead to various cellular responses. chemicalbook.com The recognition of AGEs by these receptors is a key aspect of their biological effects. The specific chemical structure of an AGE determines its binding affinity for different receptors. Therefore, if this compound were to participate in the formation of unique AGEs, these would likely have distinct recognition profiles by receptors like RAGE.

Environmental and Industrial Applications (Research Perspective)

Applications in Renewable Resource Valorization and Biofuel Production

The valorization of renewable resources, particularly biomass, is a cornerstone of developing sustainable energy and chemical industries. Glucose, derived from lignocellulosic biomass, is a primary feedstock for the production of biofuels and platform biochemicals. The chemical modification of glucose into derivatives such as this compound represents a key strategy in the valorization process, aiming to create molecules with specific functionalities that can serve as high-value chemical precursors.

While glucose itself is a central molecule in biofuel production through fermentation and other conversion pathways, the direct role of this compound in the production of biofuels is not extensively documented in current research. Its formation, however, is part of a broader effort to convert simple sugars into a diverse range of chemical building blocks. These building blocks are crucial for producing polymers, pharmaceuticals, and solvents, thereby replacing petroleum-based chemicals.

The conversion of biomass into valuable chemicals is a multi-step process that often involves the depolymerization of cellulose and hemicellulose into monosaccharides like glucose. These sugars can then be catalytically converted into platform molecules. The synthesis of glucose derivatives is a critical step in this "bio-refinery" concept. While research has focused heavily on converting glucose to molecules like 5-hydroxymethylfurfural (5-HMF) and subsequently to fuels or plastics, the specific pathway of utilizing this compound as an intermediate for biofuel is a less explored area.

The generation of energy from glucose is the fundamental principle behind glucose biofuel cells (G-BFCs), which convert the chemical energy stored in glucose into electricity through enzymatic oxidation. These devices highlight the potential of glucose and its derivatives as energy sources in specialized applications, such as medical implants. However, the application of modified glucose like this compound as a direct fuel in such cells is not a current focus.

Table 1: Key Concepts in Renewable Resource Valorization

| Concept | Description | Relevance to this compound |

|---|---|---|

| Biomass Valorization | The process of converting low-value biomass waste into higher-value products such as chemicals, materials, and fuels. | This compound is a potential higher-value chemical derived from glucose, a primary biomass component. |

| Biorefinery | A facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass. | The synthesis of glucose derivatives is a key operation within the biorefinery framework. |

| Platform Chemicals | Bio-based chemicals that can be converted into a wide range of other valuable chemicals and materials. | Glucose derivatives can serve as platform chemicals for the synthesis of specialty chemicals. |

| Glucose Biofuel Cells | Electrochemical cells that use glucose as a fuel to generate electrical energy, typically through enzymatic catalysis. | Demonstrates the potential of using glucose-based molecules as an energy source. |

Advanced Functions in Non-Pharmaceutical Industrial Formulations (e.g., as binders, stabilizers, thickeners)

While specific industrial applications of the monomer this compound are not widely detailed, its polymerized form, carboxymethyl cellulose (CMC), is a ubiquitous and vital additive in numerous non-pharmaceutical industrial formulations. CMC is a cellulose derivative where carboxymethyl groups (–CH2–COOH) are attached to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone. The properties and functions of CMC are largely determined by its molecular weight and the degree of substitution (DS)—the average number of carboxymethyl groups per glucose unit. The functions described below are characteristic of the polymer (CMC) and not the monomer itself.

Binder

As a binder, CMC is prized for its ability to hold ingredients together, providing structural integrity to a product. This function is critical in various applications:

Paints and Coatings: In water-based paints, CMC helps to bind the pigment particles and ensures they adhere well to surfaces upon application.

Paper Industry: It is used as a binder to improve the strength and durability of paper.

Battery Manufacturing: In lithium-ion battery anodes, CMC is an environmentally friendly binder that holds the active material particles together and maintains contact with the current collector.

Biomass Briquettes: Polysaccharide derivatives like carboxymethyl holocellulose (a related compound) are being explored as sustainable binders for biomass briquettes, replacing food-based binders like starch.

Stabilizer

CMC's role as a stabilizer is crucial for maintaining the uniformity and consistency of products over time. It prevents the separation of components in emulsions and suspensions.

Food Industry: In products like sauces, dressings, and dairy drinks, CMC acts as a stabilizer to prevent ingredients from separating, ensuring a smooth and consistent texture.

Cosmetics and Personal Care: In lotions, creams, and shampoos, it stabilizes emulsions, preventing the oil and water phases from separating.

Colloidal Systems: The charged carboxymethyl groups can stabilize particles in suspension through electrostatic repulsion, preventing aggregation. Carboxymethyl cellulose esters have also been investigated as stabilizers for hydrophobic drugs in aqueous dispersions.

Thickener

One of the most common applications of CMC is as a thickening agent, where it increases the viscosity of aqueous solutions.

Mechanism: When dissolved in water, the long polymer chains of CMC unravel and entangle, trapping water molecules and thereby increasing the viscosity of the solution.

Applications: This property is utilized in a vast range of products including food items (soups, sauces), cosmetics (toothpaste, shampoos), textiles (in dyeing and printing processes), and industrial fluids like drilling muds.

Shear-Thinning Behavior: CMC solutions exhibit pseudoplastic, or shear-thinning, properties. This means their viscosity decreases under stress (like mixing or pouring) and recovers when the stress is removed, which is a desirable characteristic for handling and application.

The effectiveness of CMC in these roles is influenced by factors such as its molecular weight and degree of carboxymethyl substitution. Higher molecular weight and a lower degree of substitution generally lead to more viscous, thixotropic grades, while a higher degree of substitution improves solubility and stability.

Table 2: Industrial Applications of Carboxymethyl Cellulose (CMC)

| Industry | Application | Primary Function(s) |

|---|---|---|

| Paints & Coatings | Water-based paints | Thickener, Binder, Stabilizer |

| Paper & Cardboard | Paper production and coating | Binder, Thickener |

| Cosmetics & Personal Care | Lotions, creams, shampoos, toothpaste | Thickener, Stabilizer |

| Textiles | Dyeing and printing pastes | Thickener, Binder |

| Oil & Gas | Drilling fluids | Thickener, Viscosity modifier |

| Energy | Lithium-ion battery electrodes | Binder |

| Biomass Energy | Briquette manufacturing | Binder |

Computational and Theoretical Modeling of 6 Mono O Carboxymethyl Glucose

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to model the time-dependent behavior of 6-mono-O-carboxymethyl glucose, offering a detailed picture of its conformational landscape. maynoothuniversity.ienih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a potential energy function known as a force field. maynoothuniversity.ie

The primary goal of MD simulations in this context is to explore the molecule's flexibility. Key conformational features of interest include:

Pyranose Ring Conformation: Although the glucose ring is relatively rigid, it can adopt different chair and boat conformations. MD simulations can quantify the stability and transition rates between these forms.

Solvation Effects: Simulations explicitly model the surrounding solvent (typically water), revealing how hydrogen bonding and electrostatic interactions with water molecules influence the preferred conformation of the carboxymethyl group and the glucose ring.

Force fields specifically parameterized for carbohydrates, such as CHARMM, GLYCAM/AMBER, and GROMOS, are essential for accurate simulations. nih.gov These force fields are developed to correctly reproduce the subtle energetic balances, like the gauche effect at the C5-C6 bond, which dictates the preferred rotameric states (gt, gg, tg). maynoothuniversity.ie Long-timescale simulations, often extending to microseconds, are necessary to adequately sample the conformational space and observe significant structural transitions. glycopedia.eu

| Torsion Angle | Defining Atoms | Description | Significance |

|---|---|---|---|

| ω (omega) | O5-C5-C6-O6 | Rotation around the C5-C6 bond. | Determines the primary orientation of the substituent relative to the ring; key rotamers are gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg). nih.gov |

| - | C5-C6-O6-CH2 | Orientation of the carboxymethyl group's ether linkage. | Influences the accessibility of the carboxyl group for interactions. |

| - | C6-O6-CH2-COO- | Rotation of the carboxyl group. | Governs the directionality of electrostatic interactions and hydrogen bonding. |

Quantum Chemical Calculations of Reactivity and Interaction Potentials

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are used to study the electronic structure of this compound with high accuracy. mdpi.com Unlike MD simulations that rely on classical mechanics, QC calculations solve the Schrödinger equation to provide a fundamental description of electron distribution. This allows for the precise calculation of properties that govern chemical reactivity and intermolecular interactions. nih.gov

Applications of QC calculations for this molecule include:

Mapping Electrostatic Potential: Calculating the molecular electrostatic potential (MEP) surface reveals the charge distribution across the molecule. This identifies electron-rich (negative potential) regions, such as the carboxylate oxygen atoms, which are prone to electrophilic attack or coordination with cations, and electron-poor (positive potential) regions.

Frontier Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of reactivity. The HOMO location indicates the site of nucleophilic character (electron donation), while the LUMO indicates electrophilic character (electron acceptance).

| Calculated Property | Quantum Chemical Method | Insight Provided |

|---|---|---|

| Molecular Geometry | Geometry Optimization (e.g., B3LYP/6-31G*) | Provides the lowest energy 3D structure, including bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | DFT, Hartree-Fock | Identifies sites for electrostatic interactions, such as binding to metal ions or hydrogen bonding. acs.org |

| HOMO-LUMO Energies | DFT | Predicts the most likely sites for electron donation (reactivity with electrophiles) and acceptance (reactivity with nucleophiles). |

| Reaction/Activation Energies | Transition State Search, IRC calculations | Determines the feasibility and rate of chemical reactions, such as further substitutions or hydrolysis. mdpi.com |

Predictive Modeling of Structure-Function Relationships

Predictive modeling aims to establish a quantitative link between the structural features of this compound and its functional properties. nih.gov This involves creating mathematical or computational models that can forecast a specific function—such as binding affinity to a protein or its effect on the viscosity of a solution when part of a polymer—based on its structural descriptors. computabio.com

The process typically involves:

Feature Generation: Structural features (or descriptors) are derived from computational models. These can include conformational data from MD simulations (e.g., average torsion angles, flexibility) and electronic properties from QC calculations (e.g., partial atomic charges, dipole moment, HOMO-LUMO gap). nih.gov

Model Building: Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are trained on a dataset where both the structural descriptors and the functional outcomes are known. computabio.com

Prediction and Validation: Once trained, the model can predict the function of new, untested variations of the molecule or predict its behavior under different conditions.

For this compound, such models could predict how changes in pH (which affects the protonation state of the carboxyl group) would alter its interaction with a biological receptor. The model would use descriptors like the changing electrostatic potential and conformational preferences to forecast the binding energy. nih.gov

Algorithms for Characterization Data Interpretation and Prediction

For instance, after chemical degradation of CMC into its constituent glucose units (unsubstituted, mono-substituted, di-substituted, etc.), techniques like High-Performance Liquid Chromatography (HPLC) can quantify the mole fractions of each. researchgate.net However, this data does not reveal the distribution pattern along the original polymer chain.

Statistical models are used to analyze these mole fractions:

Spurlin Model: A classical model that assumes the relative reactivity of the hydroxyl groups (at the C2, C3, and C6 positions) is constant and independent of whether neighboring hydroxyls have reacted. mdpi.com

Reuben Model: A more advanced model that introduces a "neighbor effect," accounting for the fact that the reaction at one hydroxyl group can sterically or electronically hinder or promote subsequent reactions at adjacent positions. mdpi.com

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthesis Routes

The pursuit of greener and more efficient methods for synthesizing 6-mono-O-carboxymethyl glucose is a primary focus of ongoing research. Current methodologies often rely on conventional chemical processes that can be resource-intensive and generate undesirable byproducts. Future research is geared towards the adoption of more sustainable practices.

Key research objectives in this area include:

Enzymatic Synthesis: Utilizing specific enzymes as catalysts could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. This approach could lead to higher yields and purity of the final product.

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org Research into optimizing microwave-assisted synthesis for this compound could lead to more rapid and efficient production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved consistency and scalability. Exploring flow chemistry for the carboxymethylation of glucose could streamline the manufacturing process.

Bio-based Starting Materials: Investigating the use of abundant and renewable biomass, such as agricultural waste, as a source for glucose can enhance the sustainability of the entire production chain. researchgate.net The synthesis of carboxymethyl cellulose (B213188) (CMC) from sources like sugarcane leaves and corncobs has already been explored, providing a model for similar approaches with this compound. researchgate.netmdpi.com

| Synthesis Approach | Potential Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, process optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Scale-up, solvent selection, catalyst development |

| Flow Chemistry | Precise process control, improved safety, scalability | Reactor design, optimization of reaction parameters |

| Bio-based Feedstocks | Sustainability, reduced reliance on fossil fuels | Pre-treatment of biomass, efficient extraction of glucose |

Advanced Analytical Tools for Ultra-Trace Analysis and Real-Time Monitoring

The ability to detect and quantify this compound at very low concentrations is crucial for understanding its behavior in biological and environmental systems. The development of advanced analytical tools is therefore a significant area of future research.

Emerging opportunities in this domain include:

High-Sensitivity Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be further refined to achieve ultra-trace detection limits for this compound and its metabolites.

Biosensors: The development of highly specific biosensors, potentially based on enzymes or antibodies, could enable real-time monitoring of this compound levels in various matrices, including biological fluids and industrial process streams. researchgate.net

Spectroscopic Techniques: Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide detailed structural information and aid in the quantification of this compound in complex mixtures.

Continuous Glucose Monitoring (CGM) Adaptation: Technologies currently used for monitoring blood glucose in diabetic patients could potentially be adapted for the continuous tracking of this compound in specific applications. nih.govnih.gov These systems provide real-time data, which can be invaluable for both research and industrial process control. researchgate.netyoutube.com

| Analytical Technique | Key Features | Future Development |

| Mass Spectrometry | High sensitivity and selectivity | Miniaturization, improved ionization techniques |

| Biosensors | Real-time monitoring, high specificity | Enhanced stability, multiplexing capabilities |

| Spectroscopy | Detailed structural information | Increased sensitivity, advanced data analysis methods |

| CGM Adaptation | Continuous, real-time data acquisition | Sensor specificity for this compound |

Elucidating Complex Biological Interaction Networks

A deeper understanding of how this compound interacts with biological systems is essential for its potential applications in medicine and biotechnology. Future research will focus on mapping out these complex interaction networks.

Key areas for investigation include:

Metabolic Fate and Pharmacokinetics: Tracing the metabolic pathways of this compound in living organisms will provide insights into its absorption, distribution, metabolism, and excretion. This knowledge is fundamental for any potential therapeutic application.

Protein Binding and Enzyme Inhibition: Identifying the specific proteins and enzymes that interact with this compound can help to elucidate its mechanism of action and potential biological effects.

Cellular Signaling Pathways: Investigating the impact of this compound on cellular signaling pathways could reveal its role in various physiological and pathological processes.

Single-Cell Omics: The application of single-cell omics technologies can provide a high-resolution view of how individual cells respond to this compound, offering a more nuanced understanding of its biological effects. nih.gov

Designing Next-Generation Bio-based Materials with Tailored Properties

The unique chemical structure of this compound makes it a promising building block for the creation of novel bio-based materials with customized properties. This is an area ripe with opportunities for innovation.

Future research in this area will likely focus on:

Biodegradable Polymers: Incorporating this compound into polymer chains could lead to the development of new biodegradable plastics, reducing the environmental impact of packaging and other disposable products.

Hydrogels for Biomedical Applications: The hydrophilic nature of this compound makes it an excellent candidate for the development of hydrogels for applications such as drug delivery, tissue engineering, and wound healing. nih.gov

Functional Coatings and Films: The ability to modify the surface properties of materials by applying coatings derived from this compound could lead to advancements in areas such as biocompatible medical devices and food packaging with improved barrier properties. researchgate.net

Self-Healing and Stimuli-Responsive Materials: By leveraging the chemical functionality of this compound, it may be possible to design "smart" materials that can repair themselves or change their properties in response to environmental cues. mdpi.com

| Material Type | Potential Applications | Key Research Goals |

| Biodegradable Polymers | Packaging, agriculture, consumer goods | Control of degradation rate, mechanical properties |

| Hydrogels | Drug delivery, tissue engineering, wound care | Biocompatibility, controlled release, mechanical strength |

| Functional Coatings | Medical devices, food packaging, textiles | Biocompatibility, barrier properties, antimicrobial activity |

| Smart Materials | Self-healing composites, sensors, actuators | Reversible cross-linking, stimuli-responsive behavior |

Addressing Scalability and Economic Viability in Industrial Research

For this compound to transition from the laboratory to widespread industrial use, challenges related to production scale-up and economic feasibility must be addressed.

Key considerations for future industrial research include:

Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing production costs on an industrial scale. ukm.my

Raw Material Sourcing: Securing a stable and cost-effective supply of high-purity glucose is essential for large-scale production. Exploring alternative, sustainable sources of glucose is a key aspect of this.

Techno-Economic Analysis: Conducting thorough techno-economic analyses will be necessary to evaluate the commercial viability of different production routes and identify the most promising pathways for industrial implementation.

Regulatory and Safety Assessments: Comprehensive safety and toxicological studies will be required to ensure that this compound and its derivatives meet regulatory standards for their intended applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-mono--carboxymethyl glucose, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves carboxymethylation of glucose under alkaline conditions. Evidence from enzymatic and acid hydrolysis protocols (e.g., using chitosanase or lysozyme followed by sulfuric acid) highlights the importance of reaction time, temperature, and reagent ratios. For example, acid hydrolysis with 70% at ambient temperature followed by 15% at elevated temperatures ensures complete monomer hydrolysis for HPLC analysis . Optimizing alkalization conditions (e.g., NaOH concentration) during carboxymethylation is critical to minimize di- or tri-substituted byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 6-mono--carboxymethyl glucose?

- Methodological Answer : A combination of techniques is required:

- HPLC/HTLC : To separate and quantify mono-, di-, and tri-substituted derivatives using internal protocols (e.g., ion-exchange columns with refractive index detection) .

- IR Spectroscopy : Confirms carboxymethyl group substitution at C6 via characteristic carboxyl (1600 cm) and ether (1100 cm) peaks .

- Optical Rotation : Validates stereochemical integrity by comparing observed values with literature data (e.g., = +50° to +60°) .

- Melting Point Analysis : Cross-references purity against established standards (e.g., 190–195°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing carboxymethylation positions?

- Methodological Answer : Contradictions in NMR or IR data (e.g., ambiguous C6 vs. C2/C3 substitution) require cross-validation:

- Tandem MS/MS : Fragmentation patterns distinguish substitution sites via diagnostic ion clusters.

- Enzymatic Hydrolysis : Use of site-specific enzymes (e.g., lysozyme) to selectively cleave unmodified glucose residues, leaving carboxymethylated positions intact for LC-MS analysis .

- Isotopic Labeling : -labeled glucose precursors track carboxymethyl group incorporation via -NMR .

Q. What experimental strategies optimize the regioselective carboxymethylation of glucose at the C6 position?

- Methodological Answer : Regioselectivity is influenced by:

- Protecting Groups : Temporarily block C2 and C3 hydroxyls using trityl or acetyl groups during synthesis.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance C6 reactivity by stabilizing transition states .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkali dispersion, reducing side reactions .

- Data Table :

| Condition | C6 Selectivity (%) | Byproducts (%) |

|---|---|---|

| Trityl protection | 92 | 8 (C2/C3) |

| No protection | 68 | 32 |

| DMSO solvent | 85 | 15 |

Q. How does the choice of hydrolysis method impact the analysis of carboxymethyl glucose derivatives?

- Methodological Answer : Acid hydrolysis (e.g., ) risks over-degradation of carboxymethyl groups, leading to false low-purity readings. Enzymatic hydrolysis (e.g., chitosanase) preserves functional groups but requires longer incubation (24–48 hrs). Cross-validate results using MALDI-TOF to detect intact carboxymethylated monomers .

Key Considerations for Experimental Design

- Contradiction Management : When HPLC data conflicts with melting point or optical rotation results, repeat analyses under standardized conditions (e.g., 25°C for optical rotation) and include internal controls (e.g., pure 6-mono--carboxymethyl glucose) .

- Safety Protocols : Handle acidic hydrolysis reagents in fume hoods with PPE; neutralize waste with before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.